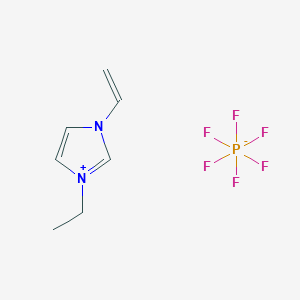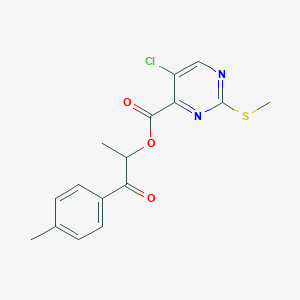
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol, also known as TFAA, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. TFAA is a chiral compound that has a unique chemical structure, which makes it an ideal candidate for various research studies.
Aplicaciones Científicas De Investigación
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been widely used in scientific research due to its unique chemical properties. It is commonly used as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is also used as a reagent in organic synthesis, including the synthesis of alcohols, amines, and esters. Additionally, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol can be used as a solvent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is not well understood. However, it is believed that (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol works by interacting with various enzymes and proteins in the body, which can lead to changes in biochemical processes. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been shown to have an inhibitory effect on certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been shown to have various biochemical and physiological effects. In animal studies, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has been shown to have an anesthetic effect, which is believed to be due to its interaction with the nervous system. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has also been shown to have an inhibitory effect on the immune system, which can lead to changes in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments, including its unique chemical properties, which make it an ideal candidate for various research studies. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is also readily available and can be synthesized in large quantities. However, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has some limitations, including its high cost and complexity of synthesis. Additionally, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol can be hazardous to handle and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol research. One area of research is the development of new synthetic methods for (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol, which could lead to more efficient and cost-effective synthesis. Another area of research is the investigation of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol's mechanism of action, which could lead to the development of new drugs and therapies. Additionally, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol could be used in the development of new materials, including polymers and coatings. Overall, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has significant potential for future research and applications in various fields.
Conclusion:
In conclusion, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its diverse applications. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol's unique chemical properties make it an ideal candidate for various research studies, including pharmaceuticals, agrochemicals, and materials science. (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments, including its availability and unique chemical properties. However, (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has some limitations, including its high cost and complexity of synthesis. Future research on (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol could lead to the development of new synthetic methods, drugs, and materials.
Métodos De Síntesis
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol can be synthesized through a series of chemical reactions, including the reaction of 2,3,3-trimethylbutanal with trifluoroacetic acid in the presence of a catalyst. The resulting product is then purified through a series of steps, including distillation and recrystallization. The synthesis method of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is complex and requires specialized equipment and expertise.
Propiedades
IUPAC Name |
(2R)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-5(4-11)6(2,3)7(8,9)10/h5,11H,4H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWRRNBKZAOBY-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2613141.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)
![7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2613146.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)




